molecular formula C14H15ClN2O2S B2931273 N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine CAS No. 303987-43-1

N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine

Cat. No. B2931273
CAS RN: 303987-43-1
M. Wt: 310.8
InChI Key: ZSDNLSXHZIRNNS-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine is a useful research compound. Its molecular formula is C14H15ClN2O2S and its molecular weight is 310.8. The purity is usually 95%.
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Scientific Research Applications

Characterization and Analysis

N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine is a compound that has been explored in various scientific contexts. This section summarizes the research applications of this compound based on available studies, excluding drug use, dosage, and side effects as per the requirements.

  • Synthetic Hallucinogens Detection and Toxicity : This compound is related to NBOMe class compounds known for their potent hallucinogenic effects. Studies have been conducted to understand the toxicity, detection methods, and the chemical behavior of NBOMe compounds. For example, NBOMes, including compounds structurally related to this compound, have been identified on blotting paper and analyzed due to their association with severe toxicity and fatalities (Isbister et al., 2015).

  • Chemical Structure Analysis : The compound's structural aspects, including its crystal structure and intramolecular hydrogen bonding patterns, have been the subject of research. Studies focusing on related thiazole derivatives have provided insights into their molecular geometry, stability, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications in materials science (Doroschuk, 2015).

  • Metabolic Pathways and Drug Testing : Research has also focused on understanding the metabolic pathways of related compounds, particularly those involving cytochrome P450 enzymes. This knowledge is critical for drug testing and forensic analysis, especially in cases of intoxication with synthetic hallucinogens (Nielsen et al., 2017).

  • Analytical Methods for Detection : Advanced analytical techniques, such as high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS), have been developed to detect and quantify NBOMe derivatives in biological samples. These methods are essential for clinical toxicology and forensic investigations, providing the means to identify intoxication cases and understand the pharmacokinetics of these substances (Poklis et al., 2013).

properties

IUPAC Name

1-(2-chloro-1,3-thiazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-18-12-4-3-10(7-13(12)19-2)5-6-16-8-11-9-17-14(15)20-11/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDNLSXHZIRNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=CC2=CN=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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